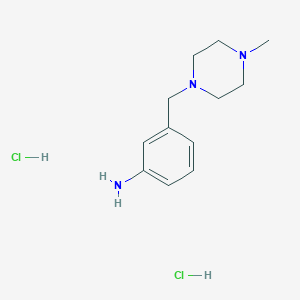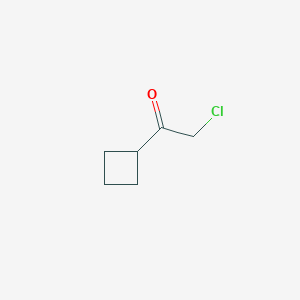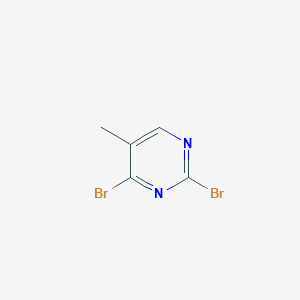
2,4-Dibromo-5-methylpyrimidine
説明
2,4-Dibromo-5-methylpyrimidine is a chemical compound with the CAS Number: 494194-61-5 . It has a molecular weight of 251.91 and its IUPAC name is this compound .
Molecular Structure Analysis
The molecular formula of this compound is C5H4Br2N2 . Its InChI Code is 1S/C5H4Br2N2/c1-3-2-8-5(7)9-4(3)6/h2H,1H3 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 251.91 .科学的研究の応用
Synthesis of Thiazolo[4,5-d] Pyrimidine Derivatives
2,4-Dibromo-5-methylpyrimidine is used in the synthesis of new thiazolo[4,5-d] pyrimidine derivatives. This process involves treating 4-amino-5-bromo-2-substituted-aminopyrimidines with isothiocyanates, forming novel compounds with potential applications in medicinal chemistry (Bakavoli, Nikpour, & Rahimizadeh, 2006).
Nitrodebromination and Methyl Bi-functionalization
A unique one-pot process for nitrodebromination and methyl bromonitration of 5-bromo-2,4-di-tert-amino-6-methylpyrimidine derivatives has been developed. This simultaneous transformation demonstrates a novel approach in the modification of pyrimidine derivatives, which could have implications in pharmaceutical synthesis (Mousavi, Heravi, & Tajabadi, 2020).
Antifolate Activity in Enzymatic and Cellular Systems
This compound derivatives have been investigated for their antifolate activity. These compounds were analyzed for their ability to inhibit mammalian cell growth and dihydrofolate reductase, an enzyme crucial in folate metabolism. This research is significant for understanding the structural requirements for inhibition of dihydrofolate reductase and its implications in medicinal chemistry (Kavai, Mead, Drobníak, & Zakrzewski, 1975).
Amination of Dibromopyridines
The amination of various dibromopyridines, including this compound, has been studied to understand the influence of substituents on halogenopyridines' reactivity. These reactions form diaminopyridines, contributing valuable insights into the chemistry of pyrimidines and their potential applications (Streef & Hertog, 2010).
Process Chemistry in Pharmaceutical and Explosive Industries
4,6-Dihydroxy-2-methylpyrimidine, a precursor in which this compound can be a potential intermediate, finds extensive applications in preparing high explosives and medicinal products. Research in this area has led to the development of an economic process for its production, which is crucial for both pharmaceutical and explosive industries (Patil, Jadhav, Radhakrishnan, & Soman, 2008).
Safety and Hazards
特性
IUPAC Name |
2,4-dibromo-5-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Br2N2/c1-3-2-8-5(7)9-4(3)6/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFZLHUYHRZZON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60668600 | |
| Record name | 2,4-Dibromo-5-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60668600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
79055-50-8 | |
| Record name | 2,4-Dibromo-5-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60668600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



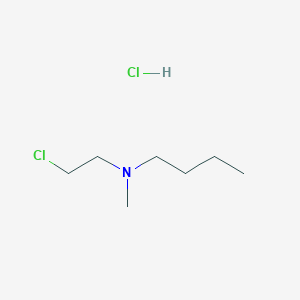
![N-[2-(4-Amino-2-chlorophenoxy)ethyl]-N,N-dimethylamine dihydrochloride](/img/structure/B1419728.png)
![3-Chloro-4-[2-(diethylamino)ethoxy]aniline dihydrochloride](/img/structure/B1419729.png)
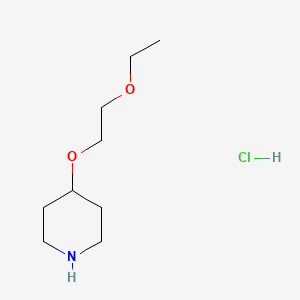
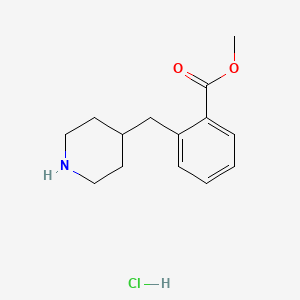
![{2-[2-(Morpholin-4-ylmethyl)phenoxy]ethyl}amine dihydrochloride](/img/structure/B1419736.png)
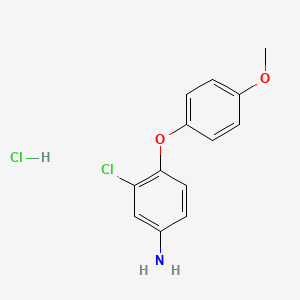


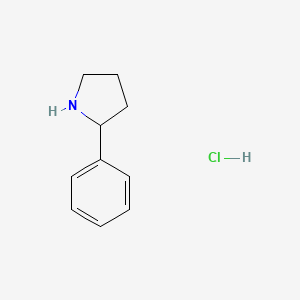
![5-Methyl-2-[(2-methylpentyl)oxy]aniline](/img/structure/B1419743.png)

